molecular formula C17H25N3O3S B6726244 N-tert-butyl-2-[[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]methyl]benzenesulfonamide

N-tert-butyl-2-[[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]methyl]benzenesulfonamide

Cat. No.: B6726244
M. Wt: 351.5 g/mol
InChI Key: QPAANMFOBMPPBA-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

N-tert-butyl-2-[[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-12-15(13(2)23-19-12)11-18-10-14-8-6-7-9-16(14)24(21,22)20-17(3,4)5/h6-9,18,20H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAANMFOBMPPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNCC2=CC=CC=C2S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar solvents under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

N-tert-butyl-2-[[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]methyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new antibiotics or anti-inflammatory agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in bacteria, leading to their death. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Similar structure but lacks the oxazole ring and tert-butyl group.

    N-methylbenzenesulfonamide: Similar sulfonamide linkage but with a simpler alkyl group.

    N-tert-butylbenzenesulfonamide: Similar tert-butyl group but lacks the oxazole and methylamino groups.

Uniqueness

N-tert-butyl-2-[[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]methyl]benzenesulfonamide is unique due to the presence of the oxazole ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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